

HSN748: A Technical Guide to its Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: HSN748
Cat. No.: B15603346

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Executive Summary

HSN748 is a novel, orally bioavailable, multi-kinase inhibitor developed as a nicotinamide analog of ponatinib. It is a potent, type II inhibitor primarily targeting FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, Abelson murine leukemia viral oncogene homolog 1 (ABL1), rearranged during transfection (RET), and platelet-derived growth factor receptors alpha and beta (PDGFR α/β). A key characteristic of **HSN748** is its improved kinase selectivity profile compared to its parent compound, ponatinib. Notably, **HSN748** demonstrates a lack of significant activity against c-Src, Fibroblast Growth Factor Receptors (FGFRs), and p38 α kinase, which is anticipated to translate into a more favorable safety profile by mitigating certain toxicities associated with less selective inhibitors. This document provides a comprehensive overview of the target profile, kinase selectivity, and relevant experimental methodologies for **HSN748**, intended to serve as a technical resource for researchers in oncology and drug development.

Target Profile

HSN748 is designed to inhibit key driver kinases implicated in various hematological malignancies and solid tumors. Its primary targets are crucial nodes in oncogenic signaling pathways.

Primary Targets

HSN748 demonstrates potent inhibitory activity against the following kinases:

- **FLT3**: A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). **HSN748** potently inhibits both wild-type FLT3 and a range of clinically relevant mutants, including internal tandem duplications (ITD) and mutations in the activation loop (e.g., D835Y) and gatekeeper residue (e.g., F691L) that confer resistance to other FLT3 inhibitors. [\[1\]](#)
- **ABL1**: A non-receptor tyrosine kinase central to the pathogenesis of chronic myeloid leukemia (CML). **HSN748** is effective against the wild-type ABL1 kinase as well as the T315I "gatekeeper" mutation, which is resistant to many first and second-generation ABL1 inhibitors.
- **RET**: A receptor tyrosine kinase whose activating mutations or rearrangements are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinomas. **HSN748** has shown efficacy against wild-type and mutant RET, including solvent-front mutations that confer resistance to selective RET inhibitors.
- **PDGFR α/β** : Receptor tyrosine kinases involved in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is a hallmark of several cancers.

Mechanism of Action

HSN748 functions as a type II kinase inhibitor. This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding provides a high degree of potency and can confer activity against certain mutations that render type I inhibitors ineffective. **HSN748** preferentially binds to the non-phosphorylated, inactive form of its target kinases.

Kinase Selectivity

A defining feature of **HSN748** is its enhanced selectivity compared to ponatinib, which is a highly potent but less selective multi-kinase inhibitor. This improved selectivity is attributed to the replacement of the benzamide moiety in ponatinib with a nicotinamide group.

KINOMEScan Selectivity Profile

A comprehensive kinase selectivity profiling of **HSN748** was performed using the KINOMEScan™ platform, screening against a panel of over 450 human kinases. The results highlight a focused inhibitory profile.

Table 1: Kinase Selectivity of **HSN748** (Selected Kinases)

Kinase Target	Dissociation Constant (Kd) (nM)
Primary Targets	
FLT3	0.15
FLT3 (D835Y)	1.4
ABL1 (non-phosphorylated)	0.29
ABL1 (phosphorylated)	0.74
RET	Potent Inhibition (IC50 in low nM range)
PDGFR α	Potent Inhibition
PDGFR β	Potent Inhibition
Key Off-Targets (Lack of Potent Inhibition)	
c-Src	> 1000
FGFR1	Inactive
FGFR2	Inactive
FGFR3	Inactive
FGFR4	Inactive
P38 α (MAPK14)	Inactive

Note: This table presents a summary of key findings. For a comprehensive list of kinase targets, refer to the supplementary information of the cited publications.

Cellular Activity

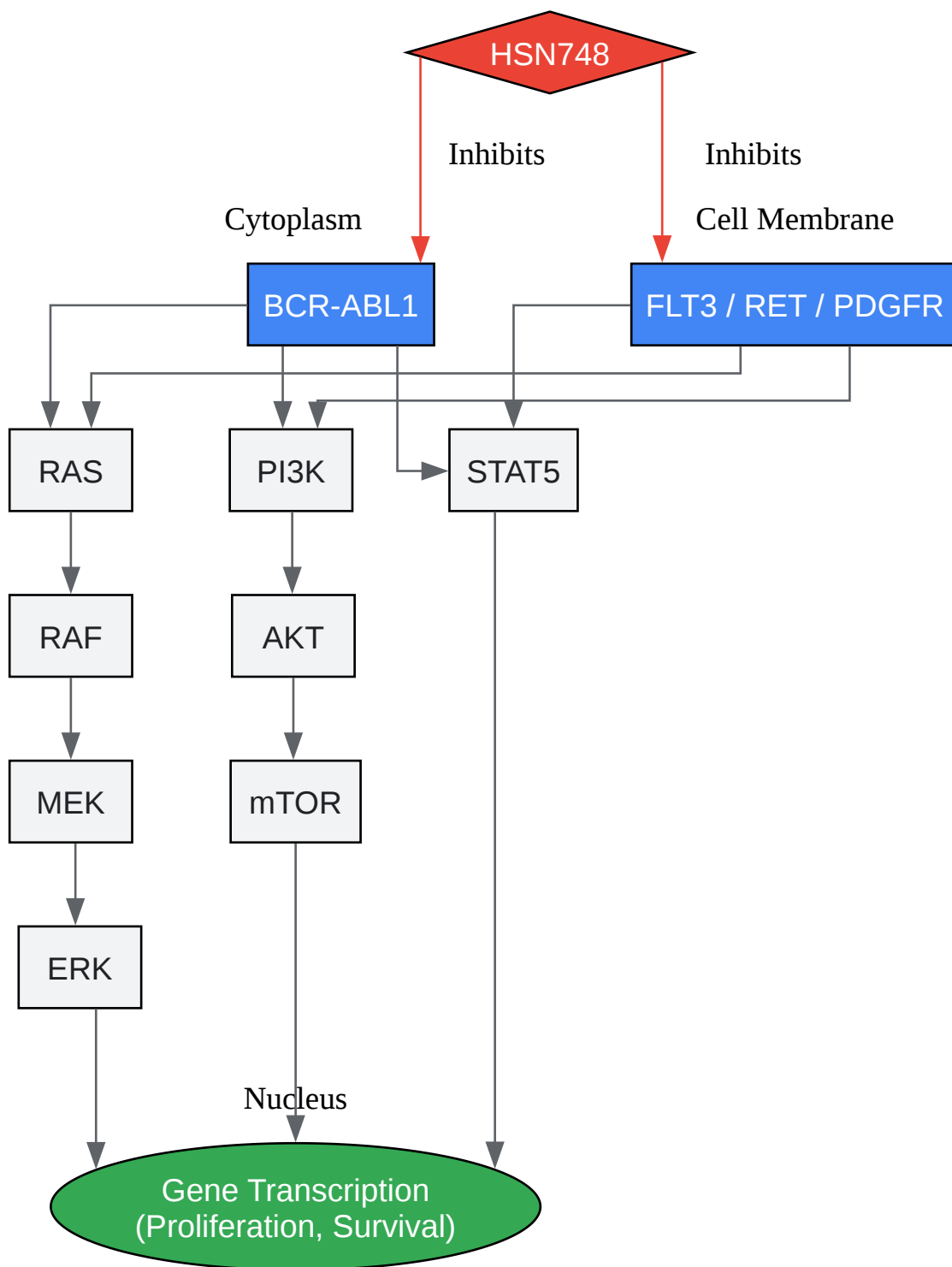
The potent enzymatic inhibition of **HSN748** translates to significant anti-proliferative activity in cancer cell lines driven by its target kinases.

Table 2: Cellular IC50 Values of **HSN748** in Hematological Malignancy Cell Lines

Cell Line	Expressed Kinase(s)	IC50 (nM)
MOLM-14	FLT3-ITD	0.04
MV4-11	FLT3-ITD	Low nM
MOLM-14 (Quizartinib-resistant)	FLT3-ITD, D835Y	0.69
MOLM-14 (Gilteritinib-resistant)	FLT3-ITD, F691L	0.18
K562	BCR-ABL1	Low nM

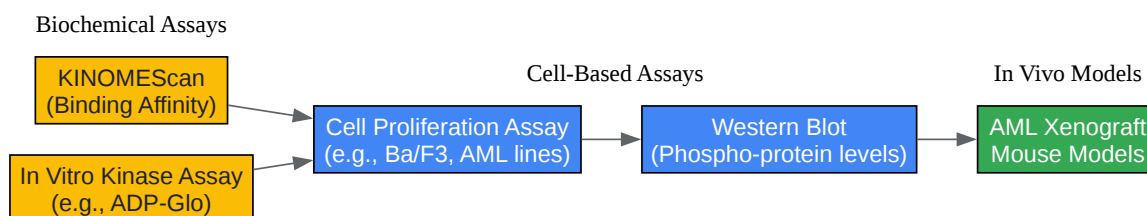
Signaling Pathways and Experimental Workflows

The inhibitory action of **HSN748** on its primary targets leads to the downregulation of key oncogenic signaling pathways. The characterization of **HSN748** involves a series of biochemical and cell-based assays.



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Figure 1: HSN748 Signaling Pathway Inhibition.



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Figure 2: HSN748 Characterization Workflow.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity and selectivity of **HSN748**.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced in the phosphorylation reaction.

- Reagents and Materials:
 - Recombinant purified kinase (e.g., FLT3, ABL1, RET).
 - Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1).
 - **HSN748** serially diluted in DMSO.
 - Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - ATP at a concentration near the K_m for the specific kinase.
 - ADP-Glo™ Kinase Assay kit (Promega).
 - White, opaque 96- or 384-well assay plates.

- Procedure:
 1. Add 2.5 μ L of kinase and substrate solution to each well.
 2. Add 0.5 μ L of **HSN748** at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control.
 3. Incubate for 10 minutes at room temperature to allow for compound binding.
 4. Initiate the kinase reaction by adding 2 μ L of ATP solution.
 5. Incubate for 60 minutes at room temperature.
 6. Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
 7. Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
 8. Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to high (no inhibitor) and low (no enzyme) controls.
 - Plot the percent inhibition versus the logarithm of **HSN748** concentration.
 - Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

KINOMEScan™ Binding Assay

This is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of human kinases.

- Principle:
 - Kinases are expressed as fusions to a DNA tag.

- The kinase-tagged DNA is immobilized on a solid support.
- The test compound (**HSN748**) is incubated with the immobilized kinase in the presence of a known, tagged ligand that also binds to the kinase active site.
- The amount of the tagged ligand that remains bound to the kinase is measured. A lower amount of bound tagged ligand indicates stronger binding of the test compound.
- Procedure (as performed by Eurofins DiscoverX):
 1. **HSN748** is tested at a fixed concentration (e.g., 10 μ M or 1 μ M) against the kinase panel.
 2. The binding of **HSN748** is measured by its ability to displace the tagged ligand.
 3. Results are typically reported as percent of control, where the control is the amount of tagged ligand bound in the absence of the test compound.
 4. For hits identified in the primary screen, a K_d is determined by running a dose-response curve of the test compound.

Cell Proliferation Assay (Ba/F3 Model)

Ba/F3 cells are a murine pro-B cell line that is dependent on IL-3 for survival. Transfection with an oncogenic kinase, such as FLT3-ITD or BCR-ABL1, renders them IL-3 independent. This model is used to assess the ability of an inhibitor to specifically block the growth-promoting signal of the oncogenic kinase.

- Reagents and Materials:
 - Ba/F3 cells stably expressing the kinase of interest (e.g., FLT3-ITD).
 - RPMI-1640 medium supplemented with 10% FBS and antibiotics.
 - **HSN748** serially diluted in DMSO.
 - CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
 - White, clear-bottom 96-well cell culture plates.

- Procedure:
 1. Wash the Ba/F3 cells to remove any residual IL-3.
 2. Seed the cells at a density of 5,000-10,000 cells per well in 90 μ L of IL-3-free medium.
 3. Add 10 μ L of **HSN748** at various concentrations or DMSO vehicle control.
 4. Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
 5. Equilibrate the plate to room temperature for 30 minutes.
 6. Add 100 μ L of CellTiter-Glo® reagent to each well.
 7. Mix on an orbital shaker for 2 minutes to induce cell lysis.
 8. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 9. Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the DMSO-treated control wells.
 - Plot the percent viability versus the logarithm of **HSN748** concentration.
 - Determine the IC₅₀ value using a non-linear regression curve fit.

In Vivo Xenograft Model (AML)

This model assesses the anti-tumor efficacy of **HSN748** in a living organism.

- Reagents and Materials:
 - Immunocompromised mice (e.g., NOD/SCID or NSG).
 - Human AML cell line (e.g., MV4-11 or MOLM-14) expressing a luciferase reporter.
 - **HSN748** formulated for oral gavage.

- Vehicle control.
- Bioluminescence imaging system.
- Procedure:
 1. Inject $1-5 \times 10^6$ AML cells intravenously into the tail vein of the mice.
 2. Monitor tumor engraftment by bioluminescence imaging.
 3. Once the tumor burden is established (typically 7-14 days post-injection), randomize the mice into treatment and control groups.
 4. Administer **HSN748** (e.g., 10-30 mg/kg) or vehicle daily by oral gavage.
 5. Monitor tumor growth regularly using bioluminescence imaging.
 6. Monitor animal body weight and overall health as indicators of toxicity.
 7. The study endpoint may be a fixed time point or when the tumor burden in the control group reaches a predetermined size.
- Data Analysis:
 - Compare the tumor growth rates between the **HSN748**-treated and vehicle-treated groups.
 - Analyze survival data using Kaplan-Meier curves and log-rank tests.
 - Assess changes in body weight to evaluate toxicity.

Conclusion

HSN748 is a promising multi-kinase inhibitor with a well-defined target profile and a favorable selectivity that distinguishes it from its parent compound, ponatinib. Its potent activity against clinically relevant and drug-resistant mutants of FLT3 and ABL1, as well as other oncogenic kinases like RET and PDGFRs, underscores its potential as a therapeutic agent for various cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of **HSN748** and other novel kinase inhibitors.

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References

- 1. Nicotinamide-Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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